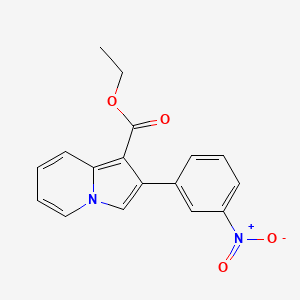
Ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate is a chemical compound with the CAS Number: 478033-90-8 . It has a molecular weight of 310.31 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular formula of this compound is C17H14N2O4 . The compound contains a total of 39 bonds, including 25 non-H bonds, 19 multiple bonds, 5 rotatable bonds, 3 double bonds, and 16 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic ester, 1 aromatic nitro group, 1 Pyrrole, and 1 Pyridine .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 310.3 .科学的研究の応用
Synthesis and Derivatives
Ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate serves as a precursor in the synthesis of diverse heterocyclic compounds, demonstrating its utility in chemical research. For instance, Tominaga et al. (1989) described the synthesis of cycl[3.2.2]azine and benzo[g]cycl[3.2.2]azine derivatives from indolizines, showcasing the versatility of indolizine derivatives in forming complex heterocyclic structures (Tominaga et al., 1989). Similarly, Chandrashekharappa et al. (2018) reported the microwave-assisted synthesis of novel ethyl 3-substituted-7-methylindolizine-1-carboxylates with larvicidal activity, highlighting the potential for developing bioactive compounds from indolizine derivatives (Chandrashekharappa et al., 2018).
Fluorescence and Optical Properties
The fluorescence-based technologies, particularly in biomedical applications, benefit from the development of novel fluorophores. Park et al. (2015) investigated indolizino[3,2-c]quinolines, derived from indolizines, for their unique and desirable optical properties, suggesting their suitability as fluorescent probes in aqueous systems (Park et al., 2015).
Analytical Applications
In the analytical domain, Peters et al. (2004) explored the use of 2-nitrophenylhydrazine (2-NPH) for derivatization of carboxylic acids, aldehydes, and ketones, showcasing a method to improve the identification of these compounds in industrial and biological samples (Peters et al., 2004).
Pharmaceutical and Biological Potential
Kakehi et al. (1990) developed a new approach to synthesize thienoindolizine derivatives, expanding the chemical space for potential pharmaceutical applications (Kakehi et al., 1990). Additionally, the study by Jørgensen et al. (2000) on pyrrolo[2,1,5-cd]indolizines, closely related to indolizines, revealed compounds with high affinity for the estrogen receptor, indicating the relevance of indolizine derivatives in drug discovery (Jørgensen et al., 2000).
Sensor Development
The development of sensors also benefits from indolizine derivatives, as demonstrated by Zhu et al. (2012) with a spirooxazine derivative acting as a highly sensitive cyanide sensor (Zhu et al., 2012).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . The safety information suggests that it may be harmful if swallowed, in contact with skin, or if inhaled .
特性
IUPAC Name |
ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-2-23-17(20)16-14(11-18-9-4-3-8-15(16)18)12-6-5-7-13(10-12)19(21)22/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOLBHAYHCRRHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822378 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2916450.png)

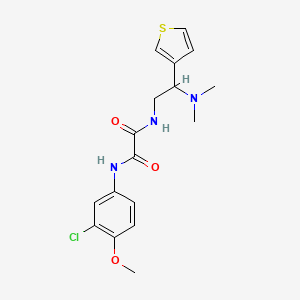
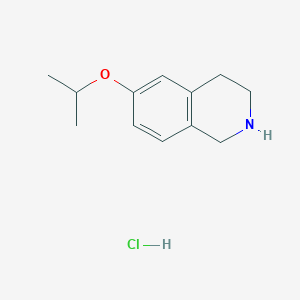
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2916456.png)
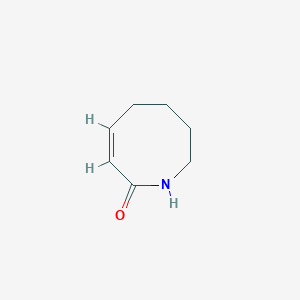
![9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione](/img/structure/B2916459.png)
![(E)-ethyl 1-butyl-2-((2-ethoxy-1-naphthoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2916460.png)
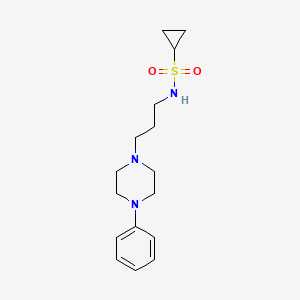


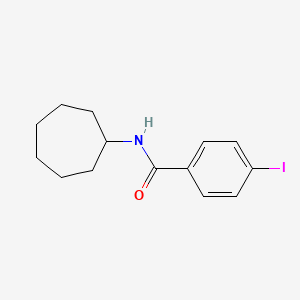
![3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2916466.png)
![7-Methyl-5-(1-methylhydrazino)-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2916470.png)